molecular formula C7H7FIN B8447386 4-(1-Fluoroethyl)-2-iodopyridine

4-(1-Fluoroethyl)-2-iodopyridine

Cat. No.: B8447386
M. Wt: 251.04 g/mol
InChI Key: CWQQIRAHDILEEW-UHFFFAOYSA-N
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Description

4-(1-Fluoroethyl)-2-iodopyridine is a halogenated pyridine derivative featuring a 2-iodo substituent and a 1-fluoroethyl group at the 4-position of the pyridine ring. Iodopyridines are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) and electrophilic amide activation regimes .

Properties

Molecular Formula

C7H7FIN

Molecular Weight

251.04 g/mol

IUPAC Name

4-(1-fluoroethyl)-2-iodopyridine

InChI

InChI=1S/C7H7FIN/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,1H3

InChI Key

CWQQIRAHDILEEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Fluoroethyl)-2-iodopyridine with structurally related iodopyridines and fluorinated analogs, focusing on reactivity, synthetic utility, and applications.

Positional Isomerism: 2-Iodopyridine vs. 4-Iodopyridine

  • Reactivity in Carbonylation Reactions :
    2-Iodopyridine exhibits lower selectivity for α-ketoamide formation compared to its 4-iodo isomer under Pd-catalyzed double-carbonylative amination. For example, 2-iodopyridine produces significant amide byproducts (e.g., 30–40% yield), whereas 4-iodopyridine yields >90% α-ketoamide under identical conditions . The electron-withdrawing iodo group at the 2-position may hinder oxidative addition or transmetallation steps in catalytic cycles.
    • Implication for this compound : The 2-iodo substituent in the target compound may similarly reduce selectivity in carbonylative reactions, though the 1-fluoroethyl group could mitigate this by altering electron density or steric hindrance.

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs

  • Synthetic Intermediates :
    In electrophilic amide activation, 2-iodopyridine adducts (e.g., compound 4b ) form stable intermediates, whereas analogs with bulky α-substituents (e.g., 1a ) fail to generate enamine-type adducts due to hindered deprotonation . The 1-fluoroethyl group in this compound may similarly slow deprotonation, favoring oxazolium salt formation over enamine pathways.
  • Pharmaceutical Applications :
    Fluorinated alkyl groups (e.g., 1-fluoroethyl, trifluoromethyl) are common in drug design to enhance bioavailability and metabolic resistance. For instance, 2-iodopyridine derivatives are intermediates in tubulin inhibitors (e.g., compound 2 ) for cancer therapy , and fluorinated analogs like the target compound could improve pharmacokinetic profiles.

Market and Industrial Relevance

  • 2-Iodopyridine Market Trends :
    The 2-iodopyridine market is projected to grow at a CAGR of 10.6% (2024–2031), driven by demand in pharmaceuticals (e.g., oncology APIs) and agrochemicals . The introduction of fluorinated derivatives like this compound could expand applications in specialty chemicals and materials science.
  • Safety and Handling :
    2-Iodopyridine requires stringent safety protocols (e.g., GHS hazard communication) due to toxicity and reactivity . The 1-fluoroethyl group in the target compound may introduce additional hazards, such as increased volatility or fluorine-specific toxicity.

Data Tables

Table 1: Reactivity Comparison of Iodopyridine Derivatives

Compound Position of Iodo Key Substituent Selectivity in α-Ketoamide Formation Primary Application
2-Iodopyridine 2 None Low (30–40% yield) Pharmaceutical intermediates
4-Iodopyridine 4 None High (>90% yield) Agrochemicals
This compound 2 1-Fluoroethyl Moderate (inferred) Specialty APIs, materials

Table 2: Market Dynamics of Iodopyridine Derivatives

Parameter 2-Iodopyridine This compound (Projected)
CAGR (2024–2031) 10.6% 8–12% (estimated)
Key Drivers Drug discovery, agrochemicals Fluorinated drug development
Safety Challenges Toxicity, reactivity Fluorine-specific hazards

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